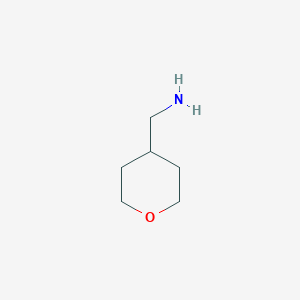

4-Aminomethyltetrahydropyran

货号 B154524

分子量: 115.17 g/mol

InChI 键: IPBPLHNLRKRLPJ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Procedure details

Palladium (II) acetate (0.090 g, 0.40 mmol) and (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (0.464 g, 0.80 mmol) were suspended in toluene (3 mL). The mixture was evacuated and purged with nitrogen, and warmed to 50°C. In a separate vessel, 1-bromo-4-methoxybenzene (1 g, 5.35 mmol), (tetrahydro-2H-pyran-4-yl)methanamine (0.654 mL, 5.35 mmol) and sodium-t- butoxide (0.771 g, 8.02 mmol) were suspended in toluene (7 mL). The resulting mixture was evacuated, purged with nitrogen and warmed to 50°C. After ~30 mins, the catalyst mixture was transferred to the reaction vessel. The reaction was evacuated and purged with nitrogen and heated at 80°C overnight. The mixture was diluted with water (250 mL), and extracted with ethyl acetate (200 mL). The organic was dried over MgSO4, filtered and evaporated to afford crude product. The crude product was purified by ion exchange chromatography, using an SCX column. The desired product was eluted from the column using 7M NH3/MeOH and crude fractions were evaporated to dryness to afford 4-methoxy-N-((tetrahydro-2H-pyran-4-yl)methyl)aniline (0.270 g, 22.82 %) as a brown oil.

Quantity

0.000802 mol

Type

catalyst

Reaction Step Five

Yield

22.82%

Identifiers

|

CUSTOM

|

702

|

reaction index

|

NAME

|

1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination

|

reaction type

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.00802 mol

|

|

Type

|

reagent

|

|

Smiles

|

CC(C)(C)[O-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0.01 L

|

|

Type

|

solvent

|

|

Smiles

|

CC1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

0.00535 mol

|

|

Type

|

reactant

|

|

Smiles

|

C1COCCC1CN

|

Step Four

|

Name

|

|

|

Quantity

|

0.00535 mol

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=C(C=C1)Br

|

Step Five

|

Name

|

|

|

Quantity

|

0.000802 mol

|

|

Type

|

catalyst

|

|

Smiles

|

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C

|

|

Name

|

|

|

Quantity

|

0.000401 mol

|

|

Type

|

catalyst

|

|

Smiles

|

CC(=O)O.CC(=O)O.[Pd]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 (± 10) °C

|

Other

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1=CC=C(C=C1)NCC2CCOCC2

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD | 22.82% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |